molecular formula C₁₉H₂₆O₃ B1663486 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 102271-49-8

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Cat. No. B1663486
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-UKTHLTGXSA-N
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Description

Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is a complex organic molecule. It contains a total of 48 atoms, including 26 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The molecule also contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is quite complex. It includes a five-membered ring and a six-membered ring, along with an aliphatic ester and an aromatic hydroxyl . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .


Physical And Chemical Properties Analysis

The molecule contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl . The molecular weight of the compound is 302.4 g/mol .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone, also known as KME-4, exhibits significant anti-inflammatory and analgesic properties. Studies have shown that KME-4 inhibits the activities of enzymes such as 5-lipoxygenase in polymorphonuclear leukocytes and cyclooxygenase in platelets, contributing to its anti-inflammatory effects. For example, KME-4 demonstrated dose-dependent inhibition of 5-lipoxygenase activity in guinea pig peritoneal polymorphonuclear leukocytes and rabbit platelet cyclooxygenase (Hidaka et al., 1985). Additionally, KME-4 showed effectiveness in reducing arthritis symptoms in rat models, similar to the performance of established drugs like indomethacin (Hidaka et al., 1986).

Pharmacological Effects and Safety Profile

KME-4's pharmacological effects include anti-inflammatory activity in various animal models, antipyretic effects, and the ability to inhibit platelet aggregation. It was found to be less active than indomethacin but more active than naproxen and ibuprofen in certain inflammatory models. Importantly, the ulcerogenic activity of KME-4 was observed to be weaker than indomethacin and naproxen but stronger than ibuprofen (Hidaka et al., 1984). This safety profile indicates a potential for clinical applications where a balance between efficacy and side effects is critical.

Potential for Clinical Application

Some derivatives of α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Notably, certain compounds demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis and exhibited equipotent anti-inflammatory activities to indomethacin with reduced ulcerogenic effects (Ikuta et al., 1987). This highlights the potential of KME-4 derivatives in the development of new therapeutic drugs.

Future Directions

The compound has been studied as a new anti-inflammatory drug, indicating potential future directions in medical and pharmaceutical research .

properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

CAS RN

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

In 150 ml of dimethyl sulfoxide (DMSO) were dissolved 18 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 27 g of α-triphenylphosphoranylidene-γ-butyrolactone, and the reaction was carried out at 80° C. on a hot water bath with stirring for 20 hours. After the completion of the reaction, 800 ml of chloroform was added to the cooled reaction mixture, and the resulting mixture washed 5 times with the same volume of water to remove the solvent DMSO. The chloroform layer was separated and concentrated to dryness under reduced pressure to remove the chloroform. The residue was crystallized by addition of ethanol and further recrystallized from ethanol to afford 18 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone. To 100 ml of aqueous 1 N sodium hydroxide was added 1.5 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone, and the hydrolysis reaction was carried out at 90°~100° C. in an oil bath with stirring in an atmosphere of nitrogen for one hour. After the completion of the reaction, 10% of sulfuric acid was added gradually to the cooled reaction mixture for acidification, whereupon precipitates were formed. The precipitates were collected by filtration and washed sufficiently with water. The precipitates were dissolved in benzene to effect crystallization, affording 1.0 g of the desired Compound I.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
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alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
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alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 4
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 5
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 6
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Citations

For This Compound
4
Citations
S Braun, S Jelača, M Laube, S George, B Hofmann… - Molecules, 2023 - mdpi.com
Targeting inflammatory mediators and related signaling pathways may offer a rational strategy for the treatment of cancer. The incorporation of metabolically stable, sterically demanding…
Number of citations: 7 www.mdpi.com
S Laufer - Inflammopharmacology, 2001 - Springer
NSAID management of the inflammatory process has focused on reducing the production of inflammatory prostaglandins by inhibiting the cyclooxygenase (COX) enzyme. However, …
Number of citations: 66 link.springer.com
M Kazemekaite, L Leonaviciene, R Bradunaite… - Archives of Pharmacal …, 2008 - Springer
Anti-inflammatory effects of three potassium salts of N,N-disubstituted 4-aminoazobenzenesulfonic acids were investigated and compared to that of acetylsalicylic acid (ASA) in rats with …
Number of citations: 2 link.springer.com
A Vasiliauskas, L Leonavičienė, D Vaitkienė… - Acta Medica …, 2010 - zurnalai.vu.lt
Background. Conventional therapies show only limited effects on rheumatoid arthritis (RA) and are helpful in controlling the symptoms, but in cases of chronic, prolonged RA they are …
Number of citations: 11 www.zurnalai.vu.lt

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